

Application Notes and Protocols for Lisavanbulin in Orthotopic Glioblastoma Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lisavanbulin	
Cat. No.:	B1194490	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

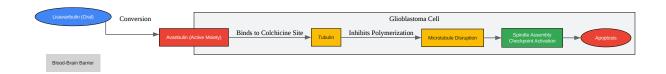
Lisavanbulin (BAL101553) is a novel, orally bioavailable small-molecule tumor checkpoint controller that acts as a prodrug for its active moiety, avanbulin (BAL27862).[1] Avanbulin disrupts microtubule dynamics by binding to tubulin, leading to mitotic arrest and subsequent tumor cell death.[2][3] A key advantage of Lisavanbulin in the context of glioblastoma (GBM) is its ability to cross the blood-brain barrier, achieving therapeutic concentrations within the brain.[1][4][5] Preclinical studies utilizing orthotopic glioblastoma mouse models, particularly patient-derived xenografts (PDXs), have demonstrated its efficacy both as a monotherapy and in combination with standard-of-care treatments like radiation (RT) and temozolomide (TMZ).[1] [2][4] These application notes provide a comprehensive protocol for the use of Lisavanbulin in such preclinical models.

Mechanism of Action

Lisavanbulin's active form, avanbulin, functions as a microtubule destabilizer. It binds to the colchicine site on tubulin, which is distinct from the binding sites of other microtubule-targeting agents like taxanes and vinca alkaloids.[3] This interaction disrupts the formation and organization of the mitotic spindle, activating the spindle assembly checkpoint (SAC).[3][6] The sustained activation of the SAC ultimately triggers apoptosis in rapidly dividing cancer cells.[3]



Furthermore, preclinical evidence suggests that the protein EB1 (end-binding protein 1), a regulator of microtubule dynamics, may serve as a predictive biomarker for response to **Lisavanbulin**.[7][8][9][10] Some studies also indicate a dual mechanism of action, where **Lisavanbulin** not only targets tumor cells but also the tumor vasculature.[2][3]



Click to download full resolution via product page

Caption: Mechanism of action of **Lisavanbulin** in glioblastoma cells.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of **Lisavanbulin** in orthotopic GBM mouse models.

Table 1: Lisavanbulin Monotherapy Efficacy in Orthotopic GBM PDX Models



PDX Model	Treatment Group	Median Survival (Days)	Survival Extension (%)	Significanc e (p-value)	Reference
GBM6	Vehicle	48	-	-	[1]
Lisavanbulin (30 mg/kg, daily)	60	25	< 0.01	[1]	
GBM12	Vehicle	23	-	-	[1]
Lisavanbulin (30 mg/kg, daily)	31	35	< 0.01	[1]	
Various (9 of 14 models)	Lisavanbulin	-	9 - 84	< 0.01	[11]

Table 2: Lisavanbulin in Combination with Standard of Care



PDX Model	Treatment Group	Median Survival (Days)	Significance vs. SoC (p- value)	Reference
GBM6	RT alone	69	-	[11]
RT + Lisavanbulin	90	0.0001	[11]	
GBM26	RT/TMZ	121	-	[11]
RT/TMZ + Lisavanbulin	172	0.04	[11]	
GBM39	RT/TMZ	249	-	[11]
RT/TMZ + Lisavanbulin	502	0.0001	[11]	
GBM150	RT alone	73	-	[11]
RT + Lisavanbulin	143	0.06	[11]	

Experimental Protocols Orthotopic Glioblastoma Mouse Model Establishment

This protocol outlines the procedure for establishing orthotopic glioblastoma tumors in immunodeficient mice using patient-derived xenograft (PDX) cells.

Materials:

- Immunodeficient mice (e.g., NOD/SCID or NSG)
- GBM PDX cells
- Stereotactic frame
- Anesthesia machine (e.g., isoflurane)

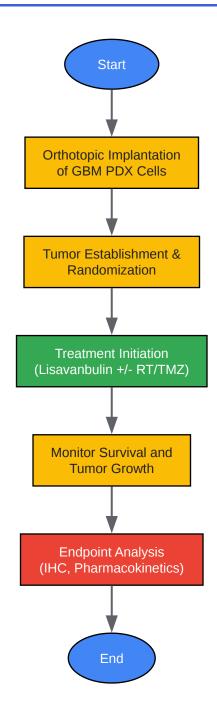


- Micro-syringe (e.g., Hamilton syringe)
- Surgical tools (scalpel, forceps, etc.)
- Cell culture medium (e.g., DMEM/F12)
- Matrigel (optional)
- Betadine and alcohol swabs
- Sutures or wound clips

Procedure:

- Culture GBM PDX cells under appropriate conditions.
- Harvest and resuspend the cells in serum-free medium or a mixture with Matrigel at a concentration of 1 x 10⁵ to 5 x 10⁵ cells in 2-5 μL.
- Anesthetize the mouse using isoflurane and secure it in the stereotactic frame.
- Create a midline incision on the scalp to expose the skull.
- Using stereotactic coordinates, drill a small burr hole in the skull over the desired injection site (e.g., right striatum).
- Slowly inject the cell suspension into the brain parenchyma using the micro-syringe.
- Withdraw the needle slowly to prevent reflux.
- Close the incision with sutures or wound clips.
- Monitor the animals for recovery and tumor growth (e.g., by bioluminescence imaging if using luciferase-expressing cells or by monitoring for neurological signs).





Click to download full resolution via product page

Caption: General experimental workflow for Lisavanbulin studies in orthotopic GBM models.

Lisavanbulin Administration

Lisavanbulin is orally bioavailable and can be administered daily.

Materials:



- Lisavanbulin (BAL101553)
- Vehicle (e.g., sterile water or as specified by the supplier)
- · Oral gavage needles

Procedure:

- Prepare the Lisavanbulin solution in the appropriate vehicle at the desired concentration (e.g., 30 mg/kg).[1]
- Administer the solution to the mice via oral gavage.
- For monotherapy studies, daily administration (Monday through Sunday) is typically performed.[1]
- For combination studies with radiation, **Lisavanbulin** dosing can be initiated concurrently with RT and continued until the endpoint.[1][11]
- In combination with RT and TMZ, Lisavanbulin is administered daily, while RT is given in fractions (e.g., 2 Gy for 5 days a week for 2 weeks) and TMZ is administered concurrently and/or as adjuvant therapy.[1]

Endpoint Analysis

A. Survival Studies:

- Monitor mice daily for signs of tumor progression (e.g., weight loss, neurological deficits).
- Euthanize mice when they become moribund.
- Record the date of euthanasia to determine survival duration.
- Analyze survival data using Kaplan-Meier curves and log-rank tests.[12]
- B. Pharmacodynamic and Biomarker Analysis:
- At specified time points after the final dose, euthanize a subset of mice.



- Harvest brains and fix them in formalin for paraffin embedding.
- Perform immunohistochemistry (IHC) for markers of mitotic arrest (e.g., phospho-histone H3)
 and proliferation (e.g., Ki67).[1][4]
- Apoptosis can be assessed by TUNEL staining.[1]
- Quantify staining using image analysis software.
- C. Pharmacokinetic Analysis:
- At various time points after Lisavanbulin administration (e.g., 2 and 6 hours), collect blood and brain tissue.[4][11]
- Determine the concentrations of Lisavanbulin and its active metabolite, avanbulin, in plasma and brain tissue using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[4][11]

Conclusion

Lisavanbulin has demonstrated significant preclinical activity in orthotopic glioblastoma mouse models, supporting its clinical development for this challenging disease. The protocols and data presented here provide a framework for researchers to further investigate the efficacy and mechanisms of **Lisavanbulin** in glioblastoma. Careful consideration of the experimental design, including the choice of PDX model, treatment schedule, and endpoint analysis, is crucial for obtaining robust and clinically relevant results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

 1. Preclinical modeling in glioblastoma patient-derived xenograft (GBM PDX) xenografts to guide clinical development of lisavanbulin—a novel tumor checkpoint controller targeting microtubules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application





- 2. Optimizing an effective combination of the new microtubule-targeting agent lisavanbulin with standard-of-care therapy for glioblastoma in patient-derived xenograft preclinical models
 PMC [pmc.ncbi.nlm.nih.gov]
- 3. calvinepartners.com [calvinepartners.com]
- 4. Preclinical modeling in glioblastoma patient-derived xenograft (GBM PDX) xenografts to guide clinical development of lisavanbulin-a novel tumor checkpoint controller targeting microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Lisavanbulin (BAL101553), a novel microtubule inhibitor, plus radiation in patients with newly diagnosed, MGMT promoter unmethylated glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lisavanbulin in patients with recurrent glioblastoma: Phase 2a results and a consolidated analysis of response-predictive biomarkers. ASCO [asco.org]
- 8. What we really know about Lisavanbulin and glioblastoma (GBM) Brainstrust, brain tumour charity [brainstrust.org.uk]
- 9. Early promise for first targeted brain cancer treatment | The Royal Marsden [royalmarsden.nhs.uk]
- 10. A phase 1/2a dose-finding study and biomarker assessment of oral lisavanbulin in patients with high-grade glioma or glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mayo.edu [mayo.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Lisavanbulin in Orthotopic Glioblastoma Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194490#protocol-for-using-lisavanbulin-in-orthotopic-glioblastoma-mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com